
N-(3-chloro-4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-ylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophen-2-ylsulfonyl group: This step often involves the sulfonylation of a thiophene derivative using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the chloro-fluorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where a chloro-fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the acetamide linkage: This final step typically involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The chloro-fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide analogs: Compounds with similar structures but different substituents on the phenyl or piperidine rings.
Thiophen-2-ylsulfonyl derivatives: Compounds containing the thiophen-2-ylsulfonyl group but with different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in pharmacology, supported by data tables and relevant case studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 3-chloro-4-fluorobenzyl derivatives with piperidine and thiophenes. The synthetic pathway typically includes N-alkylation reactions followed by condensation with suitable acyl chlorides or carboxylic acids, yielding various derivatives for biological testing.
2.1 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the 3-chloro-4-fluorophenyl motif have shown promising results against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
---|---|---|---|
Compound A | 0.22 | 0.25 | Bactericidal |
Compound B | 0.50 | 0.75 | Bacteriostatic |
Compound C | 1.00 | 1.50 | Bactericidal |
These compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 1.00 µg/mL, indicating their potential as effective antimicrobial agents .
2.2 Cytotoxicity and Hemolytic Activity
The cytotoxic effects of these compounds were assessed using hemolytic assays, which revealed low hemolytic activity (% lysis ranging from 3.23% to 15.22%) compared to standard toxic agents like Triton X-100. This suggests a favorable safety profile for potential therapeutic applications .
This compound and its analogues have been shown to inhibit key bacterial enzymes, including DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and as low as 0.52 µM for DHFR . This dual inhibition mechanism may contribute to their enhanced antibacterial efficacy.
Case Study: In Vitro Evaluation of Antibacterial Properties
In a controlled study, several derivatives were tested against common bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : The compound demonstrated a significant reduction in biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays.
Table 2: Summary of Case Study Results
Compound | Biofilm Reduction (%) | MIC (µg/mL) |
---|---|---|
N-(3-chloro-4-fluorophenyl)-... | >70% | 0.50 |
Ciprofloxacin | 40% | 0.25 |
This study highlights the potential of the compound not only as an antibacterial agent but also in preventing biofilm-related infections, which are notoriously difficult to treat due to their resistance mechanisms .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S2/c18-14-10-12(6-7-15(14)19)20-16(22)11-13-4-1-2-8-21(13)26(23,24)17-5-3-9-25-17/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTIJGPQDZVFSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.